1-(2-Iodophenyl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-iodophenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWUGDIABPRIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Spectroscopic Analysis of 1 2 Iodophenyl Guanidine Systems
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, HRMS)
Spectroscopic analysis is fundamental to the characterization of 1-(2-iodophenyl)guanidine, offering detailed insights into its atomic and molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular framework of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the guanidine (B92328) group. The protons on the iodophenyl ring would appear in the aromatic region, typically between 6.5 and 8.0 ppm, with their chemical shifts and coupling patterns influenced by the presence of the iodine atom and the guanidino substituent. The N-H protons of the guanidine moiety would likely appear as broad signals due to quadrupole effects and chemical exchange, with their exact chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The carbon atom of the guanidine group (C=N) is expected to have a characteristic chemical shift in the range of 150-160 ppm. The carbons of the phenyl ring would resonate in the aromatic region (approximately 110-150 ppm), with the carbon atom bonded to the iodine exhibiting a lower chemical shift due to the heavy atom effect.
| Spectrum | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Aromatic C-H | 6.5 - 8.0 |
| Guanidine N-H | Variable (broad) | |
| ¹³C NMR | Guanidine C=N | 150 - 160 |
| Aromatic C-H | 110 - 150 | |
| Aromatic C-I | ~95 |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound, the IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the guanidine group are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the guanidine moiety would likely be observed around 1650 cm⁻¹. Additionally, characteristic peaks for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region, would be present.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Guanidine | N-H stretch | 3100 - 3500 |
| C=N stretch | ~1650 | |
| Aromatic Ring | C-H stretch | >3000 |
| C=C stretch | 1450 - 1600 |
High-Resolution Mass Spectrometry (HRMS):
HRMS is a critical technique for determining the elemental composition and exact mass of a molecule. For this compound (C₇H₈IN₃), the expected monoisotopic mass would be approximately 261.9763 g/mol . The mass spectrum would show the molecular ion peak [M]⁺, and the high resolution allows for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule might include the loss of the iodine atom or cleavage of the guanidine group.
X-ray Crystallographic Analysis of Iodophenyl Guanidinium (B1211019) Salts and Derivatives (e.g., N-Adamant-1-yl-N'-(2-iodophenyl)guanidinium chloride)
While the crystal structure of this compound itself has not been reported, the analysis of its salts and derivatives, such as N-adamant-1-yl-N'-(2-iodophenyl)guanidinium chloride, provides invaluable information about the molecule's three-dimensional arrangement in the solid state. X-ray crystallography can precisely determine bond lengths, bond angles, and intermolecular interactions.
In the solid state, guanidines are often protonated to form guanidinium salts. The positive charge in the guanidinium ion is delocalized over the central carbon and three nitrogen atoms due to resonance, resulting in a planar Y-shaped geometry for the CN₃ core. The C-N bond lengths are typically intermediate between those of a single and a double bond.
| Parameter | Expected Value |
|---|---|
| CN₃ Geometry | Planar |
| C-N Bond Lengths | Intermediate between single and double bond |
| Key Intermolecular Interactions | Hydrogen bonding (N-H···Anion) |
Conformational Analysis and Tautomerism in Aryl Guanidines
The structure of aryl guanidines like this compound is further complicated by the possibilities of conformational isomerism and tautomerism.
Conformational Analysis:
Rotation around the C-N bond connecting the phenyl ring to the guanidine group can lead to different conformers. The steric bulk of the ortho-iodine substituent can influence the preferred conformation, potentially forcing the phenyl ring to be non-coplanar with the guanidine moiety to minimize steric hindrance. Computational studies on related aryl guanidines have shown that the degree of planarity is a balance between steric effects and electronic delocalization between the aromatic ring and the guanidine group.
Tautomerism:
Guanidines can exist in different tautomeric forms due to the migration of a proton. For a monosubstituted guanidine, three tautomers are possible. In the case of this compound, these would involve the double bond being located between the central carbon and any of the three nitrogen atoms. The relative stability of these tautomers is influenced by the electronic effects of the substituent. The presence of the electron-withdrawing iodine atom on the phenyl ring can affect the basicity of the adjacent nitrogen atom and thus influence the tautomeric equilibrium. The study of tautomerism is crucial as different tautomers can exhibit different chemical reactivity and biological activity. specac.com
The predominant tautomeric form in solution can often be investigated using advanced NMR techniques, such as ¹⁵N NMR, which is highly sensitive to the electronic environment of the nitrogen atoms. researchgate.net
Mechanistic Insights into the Reactivity Profile of 1 2 Iodophenyl Guanidine
Proton Transfer Dynamics and Basicity of Guanidine (B92328) Centers
The guanidine group is one of the strongest organic bases among neutral compounds. chemzipper.com This high basicity is not due to a single nitrogen atom but is a collective property of the entire functional group. Guanidine itself has a pKb of 0.4, meaning its conjugate acid, the guanidinium (B1211019) ion, has a pKaH of 13.6. unacademy.comwikipedia.org This makes guanidine a powerful proton acceptor in aqueous solutions, where it exists almost exclusively in its protonated guanidinium form at neutral pH. unacademy.comwikipedia.org
The remarkable basicity is attributed to the substantial resonance stabilization of the guanidinium cation formed upon protonation. The positive charge is delocalized equally across all three nitrogen atoms, creating three equivalent resonance structures. chemzipper.com This delocalization results in a highly stable, planar, and symmetric cation, C(NH2)3+. unacademy.comwikipedia.org The stability of this conjugate acid is the primary driving force for the high basicity of the guanidine moiety.
In 1-(2-Iodophenyl)guanidine, the fundamental basicity of the guanidine center is modulated by the attached aryl group. Phenyl groups are generally electron-withdrawing through inductive effects, which can influence the electron density on the adjacent nitrogen atoms. This inductive withdrawal tends to slightly decrease the basicity of aryl-substituted guanidines compared to unsubstituted guanidine or alkyl-substituted guanidines. stackexchange.com For instance, benzamidine is a weaker base than acetamidine, a phenomenon attributed to the destabilizing inductive effect of the sp2-hybridized phenyl group on the positive charge of the conjugate acid, which outweighs minor resonance contributions. stackexchange.com Therefore, the 2-iodophenyl group in this compound is expected to reduce the basicity of the guanidine center relative to guanidine itself.
| Compound | Functional Group | pKa of Conjugate Acid | Key Feature Influencing Basicity |
| Guanidine | Guanidine | 13.6 | Strong resonance stabilization of the guanidinium cation. unacademy.comwikipedia.org |
| Acetamidine | Amidine | 12.52 | Resonance stabilization and electron-donating alkyl group. stackexchange.com |
| Benzamidine | Amidine | 11.6 | Inductive electron withdrawal by the phenyl group reduces basicity. stackexchange.com |
| Dimethylamine | Amine | 10.73 | Inductive effect of two alkyl groups; no resonance stabilization. |
This table illustrates the high basicity of guanidine relative to other nitrogenous bases and the influence of aryl substitution.
Role of Hydrogen Bonding in Reaction Activation and Intermediate Stabilization
Upon protonation, the resulting guanidinium cation of this compound becomes an excellent hydrogen bond donor. The planar structure and the distribution of positive charge enable the N-H groups to form multiple, strong, and geometrically well-defined hydrogen bonds with electron-rich atoms like oxygen, nitrogen, or halides. researchgate.netnih.gov
This hydrogen-bonding capability is central to the role of guanidines and their salts in organocatalysis. The guanidinium moiety can act as a bifunctional catalyst, simultaneously activating both a nucleophile and an electrophile. researchgate.net It can activate an electrophile, such as a carbonyl compound, by donating a hydrogen bond to the carbonyl oxygen, thereby increasing its electrophilicity. Concurrently, it can form an ion pair with a deprotonated nucleophile, stabilizing it and orienting it for the reaction.
This dual activation through hydrogen bonding is crucial for stabilizing transition states and reaction intermediates. By forming a network of hydrogen bonds, the guanidinium group can lower the activation energy of a reaction, accelerating the rate. For example, in Michael additions or esterifications, guanidinium catalysts have been shown to form double hydrogen bonds with substrates, effectively creating a binding pocket that organizes the reactants and stabilizes the negatively charged transition state. researchgate.net This ability to stabilize anionic species through well-defined hydrogen bonds is a key feature of its catalytic activity. researchgate.net The interaction is not merely electrostatic; its directionality plays a significant role in orienting substrates and achieving selectivity.
Halogen Bonding Interactions Involving the Iodophenyl Moiety
Separate from the chemistry of the guanidine group, the 2-iodophenyl portion of the molecule introduces the capacity for halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom, in this case, iodine, acts as an electrophilic species or Lewis acid. acs.orgmdpi.com This seemingly counterintuitive behavior for an electronegative element is explained by the concept of the "σ-hole". acs.org The electron density on a covalently bonded iodine atom is anisotropically distributed, creating a region of positive electrostatic potential on the outer side of the iodine atom, directly opposite the C–I covalent bond. acs.orgnih.gov
This electropositive σ-hole can interact attractively with an electron-rich site (a Lewis base) such as a carbonyl oxygen, a nitrogen atom, or an anion. mdpi.comnih.gov The strength of a halogen bond follows the trend I > Br > Cl > F, making the iodine atom in this compound a potent halogen bond donor. odu.edu
The interaction is highly directional, favoring a linear geometry between the C-I bond and the Lewis base (e.g., C–I···O angle approaching 180°). This directionality makes halogen bonding a valuable tool in crystal engineering and rational drug design for achieving high specificity. acs.orgnih.gov The strength of the halogen bond can be significantly enhanced by the presence of electron-withdrawing substituents on the aromatic ring, as these groups help to increase the magnitude of the positive σ-hole. nih.gov Studies on substituted iodobenzenes have shown that ortho-substituents can have a particularly pronounced activating effect on the halogen bond donor capacity. nih.gov
| Interaction Type | Donor | Acceptor | Nature of Interaction | Key Characteristics |
| Hydrogen Bond | Guanidinium N-H | Lewis Base (e.g., O, N) | Primarily electrostatic; orbital overlap | Strong, highly directional, crucial for stabilizing anions and transition states. researchgate.netnih.gov |
| Halogen Bond | Iodophenyl C-I | Lewis Base (e.g., O, N) | Electrostatic (σ-hole); charge transfer | Highly directional (linear), strength depends on halogen polarizability (I > Br > Cl). acs.orgodu.edu |
Influence of Aryl Substitution on Reaction Pathways and Selectivity
The electronic nature of any additional substituents on the phenyl ring would have predictable and distinct effects on the two key functional sites:
Effect on the Guanidine Center: Electron-withdrawing groups (EWGs) on the aryl ring will decrease the electron density on the guanidine nitrogens through induction. This will lower the basicity of the guanidine group, making it a less effective proton acceptor. stackexchange.com However, this also means that its conjugate acid, the guanidinium ion, becomes a stronger acid and, consequently, a more potent hydrogen bond donor. This enhanced H-bonding capability can lead to better activation of electrophiles and stronger stabilization of anionic intermediates.
Effect on the Iodophenyl Moiety: The same EWGs will increase the positive electrostatic potential of the σ-hole on the iodine atom. nih.gov This makes the iodine a more powerful halogen bond donor, strengthening its interactions with Lewis basic centers.
Conversely, introducing electron-donating groups (EDGs) would have the opposite effects: the guanidine center would become more basic (and its conjugate acid a weaker H-bond donor), while the iodine atom would become a weaker halogen bond donor.
This dual-control mechanism allows for the fine-tuning of this compound's reactivity profile. By strategically choosing substituents, one could favor reaction pathways that rely more heavily on Brønsted basicity, hydrogen bonding, or halogen bonding. For example, in a catalytic cycle where stabilization of an anionic transition state via hydrogen bonding is rate-limiting, an EWG-substituted variant might show enhanced activity. If the reaction instead requires a strong halogen bond to bind a substrate, an EWG would also be beneficial. This ability to modulate two distinct non-covalent interaction potentials (H-bonding and halogen bonding) as well as Brønsted basicity within a single molecule makes substituted 1-(2-Iodophenyl)guanidines versatile scaffolds for catalysis and molecular recognition.
Applications in Catalysis and Organocatalysis
1-(2-Iodophenyl)guanidine as a Brønsted Base Organocatalyst
Guanidines are recognized as some of the strongest neutral organic bases, a property that is central to their function as Brønsted base organocatalysts. Their catalytic cycle typically involves the deprotonation of a substrate, thereby increasing its nucleophilicity and initiating a reaction.
The catalytic prowess of guanidines extends beyond simple proton abstraction. The conjugate acid of a guanidine (B92328), the guanidinium (B1211019) ion, is an excellent hydrogen-bond donor. This dual functionality is key to its catalytic mechanism. After the guanidine base deprotonates a substrate (a pronucleophile), the resulting guanidinium cation can stabilize the generated anionic intermediate. Furthermore, it can activate an electrophile by forming hydrogen bonds, bringing the reacting partners into close proximity and lowering the activation energy of the transition state. rsc.orgmdpi.com This bifunctional activation, where the catalyst interacts with both the nucleophile and the electrophile, is a hallmark of efficient organocatalysis. The hydrogen-bonding network created by the guanidinium ion plays a crucial role in organizing the reactants for a stereoselective transformation. nih.gov
While this compound itself is achiral, the guanidine scaffold is highly amenable to the introduction of chirality, leading to powerful asymmetric organocatalysts. Research over the past two decades has demonstrated that chiral guanidines can catalyze a wide array of organic transformations with high levels of stereoselectivity. rsc.org
By incorporating a chiral backbone, such as a binaphthyl unit, researchers have developed catalysts that create a well-defined chiral environment around the basic nitrogen atom. organic-chemistry.org These catalysts have proven effective in numerous asymmetric reactions, including Michael additions, Mannich reactions, and alkylations. rsc.org For instance, axially chiral guanidines have been successfully used for the highly enantioselective 1,4-addition of 1,3-dicarbonyl compounds to conjugated nitroalkenes. organic-chemistry.org This success suggests that a chiral derivative of this compound could potentially be designed to achieve similar asymmetric transformations. The introduction of a chiral element, for example at the phenyl ring or as a substituent on one of the guanidine nitrogens, could enable enantioselective control.
Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Guanidines
| Reaction Type | Catalyst Type | Substrates | Outcome |
| Michael Addition | Axially Chiral Guanidine | 1,3-Dicarbonyl Compounds, Nitroalkenes | High Enantioselectivity |
| Electrophilic Amination | Axially Chiral Guanidine | 1,3-Dicarbonyl Compounds, Azodicarboxylates | Construction of Quaternary Stereocenters nih.gov |
| aza-Henry Reaction | Chiral Bisguanidine | Ketimines, Nitroalkanes | Asymmetric Induction |
Coordination Chemistry and Ligand Design in Metal-Catalyzed Reactions
The nitrogen atoms of the guanidine group are excellent donors, allowing them to act as effective ligands for a wide variety of metal centers. This coordination ability enables this compound to participate in transition metal catalysis, where it can modulate the electronic and steric properties of the metal complex, thereby influencing its catalytic activity. researchgate.net
Guanidines form stable complexes with numerous transition metals. The delocalization of charge within the CN₃ core upon coordination contributes to the formation of robust complexes. researchgate.netencyclopedia.pub Guanidine derivatives have been shown to coordinate with a range of metals, including:
Copper (Cu): Guanidine ligands are instrumental in bioinorganic chemistry, particularly in modeling the active sites of copper enzymes. researchgate.net They are known to stabilize reactive copper-dioxygen species, such as bis(µ-oxido) dicopper(III) cores, which are active in oxygenation reactions like phenol (B47542) hydroxylations. nih.govmdpi.com
Cobalt (Co), Rhodium (Rh), and Platinum (Pt): Guanidines have been used to synthesize new complexes with Co(II), Rh(III), and Pt(II). chemrxiv.org These complexes often exhibit bidentate coordination and can self-assemble through hydrogen bonding, creating supramolecular structures. chemrxiv.org
The 2-iodophenyl substituent on this compound offers an additional site for potential interaction or secondary coordination with the metal center, which could lead to unique reactivity or stability in its metal complexes.
Cooperative catalysis involves the synergistic action of two or more catalytic entities to promote a chemical transformation more effectively than either could alone. Guanidines are well-suited for this role. The combination of a guanidine with a metal salt can lead to powerful catalytic systems for challenging transformations. rsc.org
In such systems, the guanidine can act as a Brønsted base to generate a nucleophile, while the metal center acts as a Lewis acid to activate an electrophile. This dual activation strategy is a form of cooperative catalysis. Furthermore, ligands can be designed to be "non-innocent," meaning they actively participate in the bond-forming or breaking steps of a reaction. jiaolei.group A ligand derived from this compound could be designed to operate within a cooperative framework, where the guanidine moiety and the metal center work in concert to facilitate catalysis. jiaolei.group
Guanidinium Salt-Based Phase-Transfer Catalysis
When a guanidine is protonated, it forms a stable guanidinium cation. These cations, particularly when rendered chiral, are highly effective phase-transfer catalysts. semanticscholar.orgnih.gov Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or an aqueous and an organic phase). nih.govphasetransfer.com
The guanidinium salt acts by pairing with an anionic reactant, forming a lipophilic ion pair that can be transported from the solid or aqueous phase into the organic phase where the reaction occurs. N-sp²-hybridized guanidinium-type salts have been developed as highly efficient phase-transfer catalysts for reactions such as Michael additions, α-hydroxylations, and alkylations. semanticscholar.orgnih.gov The delocalized positive charge and the ability to form multiple hydrogen bonds allow guanidinium salts to effectively bind and transport anions across the phase boundary. Therefore, the corresponding guanidinium salt of this compound could be employed as a catalyst in various phase-transfer reactions.
Contributions to Supramolecular Chemistry and Molecular Recognition
Self-Assembly via Directed Hydrogen Bonding Networks
The self-assembly of molecules into well-defined, functional superstructures is a cornerstone of supramolecular chemistry, and is largely governed by specific and directional non-covalent interactions. The guanidinium (B1211019) cation, the protonated form of the guanidine (B92328) group present in 1-(2-Iodophenyl)guanidine, is an excellent functional group for directing self-assembly due to its ability to form multiple, strong hydrogen bonds.
The planar geometry of the guanidinium group and the spatial arrangement of its N-H donors allow it to form robust and predictable hydrogen-bonding networks. nih.govrsc.org It can engage in various hydrogen-bonding patterns, including bifurcated and parallel interactions, with suitable hydrogen-bond acceptors like carboxylates and sulfonates. rsc.orgacs.org These interactions are a driving force in the formation of one-dimensional chains, two-dimensional sheets, and more complex three-dimensional architectures. nih.govbiorxiv.org
In the context of this compound, the guanidinium group can interact with anions to form highly ordered crystalline lattices. A well-documented example is the interaction between guanidinium and organosulfonate ions, which form two-dimensional hydrogen-bonded networks known as "GS sheets." acs.org These sheets are remarkably stable and can adapt to encapsulate various guest molecules. The table below summarizes the key hydrogen-bonding interactions that guanidinium groups can form, which are relevant to the self-assembly of this compound.
| Interaction Type | Description | Significance in Self-Assembly |
| Guanidinium-Carboxylate | Strong, charge-assisted hydrogen bonds between the guanidinium N-H donors and the carboxylate oxygen acceptors. | Leads to the formation of highly stable, often crystalline, host-guest complexes and supramolecular polymers. |
| Guanidinium-Sulfonate | Formation of robust, two-dimensional hydrogen-bonded sheets (GS sheets). | Provides a versatile platform for building layered crystalline materials and for the encapsulation of guest molecules. acs.org |
| Guanidinium-Phosphate | Strong electrostatic and hydrogen-bonding interactions with phosphate (B84403) anions. | Important in biological systems and for the design of receptors for phosphate-containing molecules. nih.gov |
| Guanidinium-Amino Acid | Interactions with both the backbone and side chains of amino acids, particularly acidic residues. rsc.org | Plays a role in protein structure and denaturation, and in the design of synthetic receptors for amino acids. |
The presence of the 2-iodophenyl group can further influence the self-assembly process. The iodine atom can act as a halogen-bond donor, interacting with Lewis bases, or participate in other non-covalent interactions, adding another layer of control over the final supramolecular architecture.
Formation of Metal-Organic Frameworks and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The predictable coordination geometry of the metal centers and the diverse chemistry of the organic linkers allow for the design of materials with tunable porosity, surface area, and functionality.
While neutral guanidines are known to coordinate to metal centers, typically as monodentate ligands through their imine nitrogen, the use of guanidine derivatives as primary linkers in MOFs is less common than that of carboxylates or imidazolates. at.ua However, guanidines can be incorporated as functional groups on the organic linkers to impart specific properties to the resulting framework, such as enhanced basicity or hydrogen-bonding capabilities. nih.govencyclopedia.pub
| Metal Center | Coordination Mode | Resulting Complex Type | Reference |
| Palladium(II) | Monodentate through imine nitrogen | Square planar complexes | at.ua |
| Platinum(II) | Monodentate and bidentate (chelating) | Varies with ligand design | mdpi.com |
| Copper(I/II) | Bidentate (chelating) with hybrid ligands | Dinuclear and mononuclear complexes | mdpi.com |
| Gold(I) | Monodentate (P-coordination) with phosphine-guanidine ligands | Linear complexes | rsc.org |
| Zinc(II) | Bridging and chelating | Dimeric and polymeric structures | encyclopedia.pubsemanticscholar.org |
| Titanium(IV) | Bidentate (chelating) with guanidine-phenolate ligands | Octahedral complexes | nih.gov |
| Zirconium(IV) | Bidentate (chelating) with guanidine-phenolate ligands | Octahedral complexes | nih.gov |
Host-Guest Chemistry and Enantioselective Molecular Recognition (drawing from general guanidine research)
The ability of the guanidinium group to form strong, directional hydrogen bonds makes it a key functional group in the design of synthetic receptors for molecular recognition. oup.com This is particularly true for the recognition of anions, especially oxoanions like carboxylates and phosphates, in both organic and aqueous environments. researchgate.net
The planar structure of the guanidinium cation is complementary to the geometry of carboxylate and phosphate groups, allowing for the formation of multiple hydrogen bonds and leading to high binding affinities. researchgate.netscilit.com This principle has been widely exploited in the development of artificial receptors for biologically important molecules.
A significant application of guanidinium-based receptors is in the field of enantioselective recognition, which is crucial for applications such as chiral separations and asymmetric catalysis. By incorporating a guanidinium group into a chiral scaffold, it is possible to create receptors that can differentiate between the enantiomers of a chiral guest molecule. nih.govuah.es
For example, chiral bicyclic guanidinium scaffolds have been shown to be effective carriers for the transport of amino acids across liquid membranes, with a notable degree of enantioselectivity. nih.govuah.es The recognition process often relies on a multi-point interaction model, where the guanidinium group binds to the carboxylate of the amino acid, and other parts of the receptor interact with the amino acid's side chain.
The potential for this compound to be used in host-guest chemistry is rooted in the strong binding ability of its guanidinium group. While the 2-iodophenyl substituent is not chiral itself, its presence would influence the steric and electronic environment of the binding pocket in a larger, chiral receptor construct. The table below summarizes key research findings in the area of molecular recognition using guanidinium-based systems.
| Research Area | Key Findings | Significance | Reference |
| Anion Recognition | Guanidinium-based receptors show high affinity for oxoanions like carboxylates and phosphates in competitive media. | Development of sensors and separation agents for environmentally and biologically important anions. | oup.comresearchgate.net |
| Amino Acid Recognition | Chiral guanidinium scaffolds can act as enantioselective carriers for amino acids. | Potential applications in chiral separations and the development of artificial enzymes. | nih.govuah.es |
| Host-Guest Complexation | Guanidinium groups can be incorporated into larger host molecules, such as cyclodextrins, to enhance guest binding. | Creation of novel drug delivery systems and molecular sensors. | demokritos.gr |
| Supramolecular Aggregates | Guanidine-containing molecular clips exhibit strong binding to aromatic guest molecules. | Formation of functional nanomaterials and liquid crystalline phases. | rsc.org |
Computational and Theoretical Investigations of 1 2 Iodophenyl Guanidine
Electronic Structure Analysis (e.g., DFT, Ab Initio, Semi-empirical Methods)
The electronic structure of 1-(2-Iodophenyl)guanidine is fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods are employed to model its molecular orbitals, charge distribution, and energetic properties.
Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of molecules. For guanidine-containing compounds, DFT calculations, often using functionals like B3LYP, are utilized to optimize molecular geometry and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions. nih.gov In this compound, the guanidinium (B1211019) group acts as a strong electron-donating group, while the iodophenyl ring can act as a π-system. The iodine substituent, being highly electronegative, can withdraw electron density through inductive effects, while also participating in halogen bonding. DFT studies on analogous aromatic guanidines have shown that substitutions on the phenyl ring significantly alter the HOMO-LUMO gap and the distribution of electron density across the molecule. nih.govirb.hr For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine (B92328) moiety and the phenyl ring, while the LUMO may have contributions from the C-I antibonding orbital, influencing its susceptibility to nucleophilic attack or its ability to act as a halogen bond donor.
Ab initio methods , which are based on first principles without empirical parameters, provide a high level of theory for electronic structure calculations. While computationally more intensive than DFT, they can offer benchmark data for properties like bond lengths, vibrational frequencies, and interaction energies. For the guanidine functional group, ab initio calculations have been used to accurately predict pKa values based on computed bond lengths, demonstrating the high structural content embedded in these theoretical descriptors.
Semi-empirical methods offer a computationally less expensive alternative by incorporating empirical parameters into the Hartree-Fock formalism. uni-muenchen.de Methods like AM1, PM3, and MNDO are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de While faster, their accuracy can be limited if the molecule under study differs significantly from the molecules used for parameterization. uni-muenchen.de For a molecule like this compound, these methods could be used for initial conformational searches or for studying large systems where higher-level methods are not feasible.
| Computational Method | Key Applications for this compound | Typical Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, Frontier Molecular Orbital (HOMO/LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping. | Predicting reactive sites, understanding electronic transitions, charge distribution, and the influence of the iodo-substituent. nih.gov |
| Ab Initio Methods | High-accuracy energy calculations, bond property analysis, calibration of lower-level methods. | Precise electronic energies, bond dissociation energies, and detailed wavefunction analysis. |
| Semi-empirical Methods | Rapid conformational analysis, preliminary screening of large molecular assemblies. | Approximate heats of formation and molecular orbital energies for large systems or high-throughput screening. uni-muenchen.de |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate step-by-step pathways of chemical reactions. For guanidine-containing molecules, DFT calculations have been successfully applied to map out the potential energy surfaces of various transformations, identifying transition states, intermediates, and reaction products.
Studies on guanidine-catalyzed reactions, for instance, have used DFT to investigate isomerization mechanisms. These calculations reveal that such reactions often proceed through a series of hydrogen-transfer steps, with the computational models identifying the rate-determining step and explaining the origins of enantioselectivity. nih.gov
In the context of this compound, computational modeling could be used to explore several potential reaction pathways. For example, a DFT study on the 1,3-dipolar cycloaddition of azides with guanidine detailed the formation of regioisomeric tetrazoles and their subsequent rearrangements. mdpi.com The study calculated the energy barriers for different pathways, suggesting the thermodynamic and kinetic feasibility of the reaction under specific conditions. mdpi.com Applying a similar methodology to this compound could predict its reactivity in cycloaddition reactions, considering the steric and electronic influence of the ortho-iodophenyl group.
Another relevant area is the tandem aza-Michael addition/intramolecular cyclization of guanidinium salts, which has been investigated using DFT. mdpi.com These studies interpret the formation of various products by considering different tautomers formed in situ. For this compound, computational modeling could predict the regioselectivity of nucleophilic additions and subsequent cyclizations, which would be influenced by the iodine atom's position.
| Reaction Type | Computational Approach | Key Mechanistic Insights | Relevance to this compound |
|---|---|---|---|
| Guanidine-Catalyzed Isomerization | DFT (Transition State Search) | Stepwise hydrogen-transfer, identification of rate-determining step, origin of stereoselectivity. nih.gov | Predicting catalytic activity and potential for asymmetric catalysis. |
| 1,3-Dipolar Cycloaddition | DFT (Energy Profile Mapping) | Regioselectivity of tetrazole formation, stability of intermediates, energy barriers for rearrangements. mdpi.com | Assessing its potential as a reactant in multicomponent reactions. |
| Aza-Michael Addition/Cyclization | DFT (Tautomer Stability Analysis) | Concurrent formation of different tautomers, prediction of product ratios based on thermodynamic stability. mdpi.com | Guiding synthetic strategies for constructing heterocyclic systems. |
Prediction of Reactivity, Selectivity, and Catalytic Performance
Computational chemistry allows for the a priori prediction of a molecule's reactivity, selectivity, and potential as a catalyst. By calculating various electronic descriptors, researchers can gain predictive insights before embarking on extensive experimental work.
Selectivity: Computational modeling can predict various forms of selectivity. For guanidine-catalyzed reactions, DFT has been used to explain enantioselectivity by comparing the transition state energies of competing reaction pathways leading to different stereoisomers. nih.gov The steric bulk and electronic nature of the 2-iodophenyl group in this compound would be expected to play a significant role in directing the stereochemical outcome of reactions in which it participates as a catalyst or substrate.
Catalytic Performance: The catalytic potential of guanidine-containing compounds has been explored computationally. For example, DFT calculations have been performed on guanidine functionalized graphene oxide to understand its catalytic efficiency in condensation reactions. researchgate.net For this compound, theoretical studies could model its interaction with substrates and elucidate its catalytic cycle in reactions such as hydrogen bonding catalysis or phase-transfer catalysis, where the guanidinium core is known to be effective.
Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, two key non-covalent interactions are of particular importance: halogen bonding and π-π stacking.
Halogen Bonding: The iodine atom on the phenyl ring of this compound can act as a halogen bond donor. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom, opposite to the C-I covalent bond. mdpi.com Computational methods like DFT can be used to calculate the MEP surface, visualizing the σ-hole and predicting the strength and directionality of halogen bonds with various halogen bond acceptors (e.g., Lewis bases). mdpi.commdpi.com The strength of this interaction is significant and can play a defining role in crystal engineering and molecular recognition at a biological target. mdpi.com
π-π Stacking: The iodophenyl ring of the molecule can participate in π-π stacking interactions with other aromatic systems. nih.gov These interactions are important for the stability of molecular aggregates and protein-ligand complexes. nih.govnih.govresearchgate.net Computational studies can quantify the energy of these interactions and determine the preferred geometries (e.g., face-to-face, T-shaped, or parallel-displaced). The presence of the iodine substituent and the electron-donating guanidine group will modulate the quadrupole moment of the aromatic ring, influencing the nature and strength of the π-π stacking interactions. nih.gov Studies on aromatic guanidine derivatives have highlighted the importance of exploiting these π-stacking interactions in inhibitor design. uiowa.edu
| Non-Covalent Interaction | Key Structural Feature | Computational Analysis Method | Predicted Importance for this compound |
|---|---|---|---|
| Halogen Bonding | Ortho-Iodine substituent | Molecular Electrostatic Potential (MEP) surface analysis, Quantum Theory of Atoms in Molecules (QTAIM). | Strong, directional interaction influencing crystal packing and ligand-receptor binding. mdpi.commdpi.com |
| π-π Stacking | Iodophenyl ring | Energy decomposition analysis, DFT calculations of interaction energies for dimer models. | Contributes to the stabilization of supramolecular assemblies and binding affinity in biological systems. nih.govuiowa.edu |
Advanced Synthetic Applications of 1 2 Iodophenyl Guanidine As a Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The strategic placement of the iodine atom and the guanidine (B92328) moiety in 1-(2-Iodophenyl)guanidine makes it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocycles, particularly benzimidazoles and quinazolines. These ring systems are core structures in numerous pharmacologically active compounds.
The synthesis of benzimidazoles often proceeds through an intramolecular carbon-nitrogen (C-N) cross-coupling reaction. nih.govresearchgate.net N-(2-iodoaryl)benzamidines, which can be derived from this compound, undergo cyclization to form the benzimidazole ring system. nih.gov A notable advantage of this approach is the potential for transition-metal-free synthesis. For instance, the intramolecular cyclization of N-(2-iodoaryl)benzamidine can be achieved in water with potassium carbonate as the base, offering an environmentally and economically favorable method. nih.govresearchgate.net This reaction demonstrates the utility of the aryl iodide as a leaving group in nucleophilic aromatic substitution or related cyclization pathways.
Similarly, the guanidine framework is integral to the synthesis of quinazolines and related fused heterocycles. nih.gov Palladium-catalyzed cascade cyclization reactions represent a powerful strategy in this context. For example, di-(o-iodophenyl)sulfonylguanidines can react with isocyanides in the presence of a palladium catalyst to efficiently produce heterocyclic fused quinazolines. rsc.org This transformation highlights the capacity of the this compound scaffold to participate in sophisticated, multi-step reaction sequences to rapidly build molecular complexity. Guanidine derivatives of quinazoline-2,4(1H,3H)-diones have also been synthesized and investigated for their biological activities, demonstrating the continued importance of this synthetic pathway. nih.govresearchgate.net
| Heterocyclic System | Synthetic Method | Key Features | Yields |
| Benzimidazoles | Intramolecular C-N Cross-Coupling | Transition-metal-free; Occurs in water | Moderate to High nih.gov |
| Fused Quinazolines | Palladium-Catalyzed Cascade Cyclization | Reaction with isocyanides; Forms fused systems | Good to Excellent rsc.org |
| Quinazoline-2,4(1H,3H)-diones | Cyclization with Guanidine Derivatives | Synthesis of bioactive compounds | 60-81% nih.gov |
Scaffold for the Development of Novel Chemical Reagents
The guanidine group is widely recognized as a "privileged scaffold" in drug discovery and a versatile functional group in the design of novel chemical reagents. nih.govresearchgate.net Its strong basicity, planarity, and ability to act as a multipoint hydrogen bond donor make it ideal for interacting with biological macromolecules such as DNA and proteins. nih.govresearchgate.net Consequently, this compound serves as an excellent starting point for developing new reagents with specific functions.
Guanidine derivatives have been extensively developed as mechanistic scaffolds for anticancer agents that target DNA. nih.govrsc.orgnih.gov The positively charged guanidinium (B1211019) ion can form strong electrostatic and hydrogen-bonding interactions with the phosphate (B84403) backbone and base pairs within the minor groove of DNA. nih.govresearchgate.net By attaching various substituents to the this compound core, chemists can fine-tune the binding affinity, selectivity, and pharmacokinetic properties of these reagents. The aryl iodide functionality provides a convenient handle for further chemical modification through cross-coupling reactions, allowing for the introduction of additional recognition elements or reporter groups.
Beyond medicinal applications, the guanidine moiety is employed in organocatalysis due to its strong, non-nucleophilic basicity. rsc.orgresearchgate.net While this compound itself is not typically used directly as a catalyst, it can serve as a precursor for more complex chiral guanidine catalysts. These catalysts are effective in a range of asymmetric reactions. The unique electronic and steric environment provided by the iodophenyl group can be exploited to modulate the catalyst's activity and selectivity. Furthermore, guanidine-based ligands are effective in coordinating with metal ions, making them useful in the development of novel metal-based catalysts. nih.gov
| Reagent Class | Application Area | Role of Guanidine Scaffold | Key Features |
| DNA-Binding Agents | Anticancer Therapeutics | Minor groove binding, H-bonding with phosphate backbone | High binding affinity, tunable selectivity nih.govrsc.org |
| Organocatalysts | Asymmetric Synthesis | Strong organic base, hydrogen bond donor | High catalytic activity, enantioselectivity rsc.orgresearchgate.net |
| Metal Ligands | Homogeneous/Heterogeneous Catalysis | Coordination with transition metals | Stabilization of metal centers, enhanced reactivity nih.gov |
Integration into Advanced Molecular Architectures
The dual reactivity of this compound makes it a prime candidate for integration into advanced, polycyclic molecular architectures. The aryl iodide is a cornerstone for transition metal-catalyzed cross-coupling reactions, while the guanidine group can be used to form heterocyclic rings or act as a key interaction point within a larger supramolecular assembly.
A powerful strategy for building complex polyheterocyclic compounds involves iterative cycles of palladium-catalyzed reactions, such as the Sonogashira coupling, followed by an iodocyclization step. nih.gov In this approach, the aryl iodide of a molecule like this compound can be coupled with a terminal alkyne. The resulting product, containing a new alkyne functionality, can then undergo an intramolecular iodocyclization to form a new heterocyclic ring bearing an iodine atom. This newly installed iodine can then be used in a subsequent cross-coupling reaction, allowing for the stepwise and controlled construction of elaborate, multi-ring systems. nih.gov This iterative process enables a rapid increase in molecular diversity and complexity from a simple starting block.
The guanidine moiety itself can be a key component in forming advanced architectures. Its ability to form stable, planar, and resonance-stabilized structures is exploited in the synthesis of fused heterocyclic systems where the guanidine is part of the final ring structure. rsc.org The unique properties of guanidine also make it a target for incorporation into supramolecular structures and functional materials, where its hydrogen-bonding capabilities can direct self-assembly processes. The combination of robust C-C and C-N bond-forming methodologies with the unique properties of the guanidine group allows for the integration of this compound into a wide array of complex and functionally diverse molecular architectures. nih.govrsc.org
Future Research Directions and Emerging Paradigms for Iodophenyl Guanidines
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of guanidine (B92328) derivatives has been a subject of extensive research, yet the development of environmentally benign and atom-economical methods remains a key objective. nih.govbenthamdirect.comingentaconnect.com Future research on 1-(2-Iodophenyl)guanidine will likely focus on moving beyond traditional multi-step procedures that may involve hazardous reagents. uantwerpen.be The aim is to establish one-pot synthesis methods that are both efficient and sustainable. researchgate.netresearchgate.net
Key areas for development include:
Green Solvents: Exploring the use of water or other environmentally friendly solvents to replace traditional organic solvents. researchgate.netorganic-chemistry.org
Novel Catalytic Systems: Investigating catalysts such as scandium(III) triflate or lanthanide amides, which have shown high efficiency for guanylation reactions under mild conditions. organic-chemistry.org
Alternative Reagents: Employing amidines as guanylating agents, which can undergo oxidative rearrangement in a one-pot process, offers a more sustainable route compared to methods requiring harsh precursors. uantwerpen.beuantwerpen.be
Flow Chemistry: Implementing continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scalability.
| Synthetic Approach | Current Limitations/Status | Future Sustainable Direction | Key Advantages |
| Multi-step Guanylation | Often requires pre-activated, hazardous reagents and multiple purification steps. | One-pot, catalyst-mediated reactions with cyanamide (B42294) or amidines. uantwerpen.beorganic-chemistry.org | Reduced waste, improved atom economy, operational simplicity. |
| Solvent Systems | Predominantly reliant on volatile organic compounds (VOCs). | Use of aqueous media or recyclable green solvents like dimethyl carbonate. uantwerpen.beresearchgate.net | Lower environmental impact, enhanced safety. |
| Catalysis | May require stoichiometric activators or harsh conditions. | Development of recyclable, low-loading organocatalysts or metal catalysts (e.g., Sc(OTf)₃). organic-chemistry.org | Increased efficiency, cost-effectiveness, and reusability. |
Expansion of Catalytic Versatility and Scope
The guanidine functional group is known for its strong basicity and ability to form stable guanidinium (B1211019) cations, making it a powerful motif in organocatalysis. mdpi.com Iodophenyl guanidines, including the 2-iodo isomer, present an untapped resource in this field. The presence of the iodine atom can introduce unique electronic and steric effects, as well as provide a handle for further functionalization or participation in halogen bonding.
Future research is expected to explore the catalytic potential of this compound and its derivatives in a variety of transformations:
CO₂ Fixation: Guanidinium iodide salts have proven effective as single-component catalysts for the synthesis of cyclic carbonates from CO₂ and epoxides under moderate conditions. rsc.org Investigating iodophenyl guanidines in this context could lead to new, efficient carbon capture and utilization technologies.
Polymerization: Related bis(guanidine) copper complexes act as catalysts for the polymerization of methyl methacrylate. figshare.com The specific steric and electronic properties of this compound could be harnessed to control polymer tacticity and molecular weight.
Multi-Component Reactions: Guanidine hydrochloride has been used to catalyze pseudo-five-component reactions in water, demonstrating the group's utility in complex molecule synthesis. researchgate.net The unique properties of the iodophenyl derivative could offer enhanced selectivity or reactivity in similar reactions.
| Potential Catalytic Application | Rationale for Iodophenyl Guanidines | Targeted Reaction Type |
| Carbon Capture/Utilization | Guanidinium iodides are effective catalysts for CO₂ cycloaddition. rsc.org | Epoxide + CO₂ → Cyclic Carbonate |
| Controlled Polymerization | Guanidine ligands can form active metal complexes for polymerization. figshare.com | Atom Transfer Radical Polymerization (ATRP) |
| Asymmetric Catalysis | Chiral guanidine derivatives are powerful Brønsted base catalysts. | Michael additions, Aldol reactions |
| Fine Chemical Synthesis | Effective in promoting multi-component condensation reactions. researchgate.net | Knoevenagel-Michael cascade reactions |
Exploration in Advanced Materials Science and Functional Materials
The combination of the highly polar, hydrogen-bonding guanidinium group and the heavy, polarizable iodophenyl moiety suggests significant potential for this compound in materials science. Research in this area is virtually unexplored and represents a frontier for the compound.
Emerging directions could include:
Crystal Engineering: The ability of guanidinium salts to form extensive hydrogen-bonding networks, combined with the potential for halogen bonding from the iodine atom, makes these compounds excellent candidates for designing crystalline materials with specific architectures and properties. researchgate.net
Ionic Liquids: Functionalized guanidinium salts are known to form ionic liquids. The iodophenyl group could be used to tune properties such as viscosity, conductivity, and thermal stability for applications in electrochemistry or as specialized solvents.
Coordination Polymers and Frameworks: Pyridyl-substituted guanidines demonstrate coordination properties with metals. evitachem.com The iodophenyl group could be functionalized to include ligating sites, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, or catalysis.
Deeper Integration of Machine Learning and AI in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. springernature.comharvard.edu For iodophenyl guanidines, these computational tools can guide research and circumvent costly and time-consuming trial-and-error experimentation. nih.govnih.gov
Future applications of AI in this field include:
Property Prediction: Training ML models on existing chemical data to predict key properties of novel iodophenyl guanidine derivatives, such as catalytic activity, toxicity, solubility, or material characteristics, before they are synthesized. nih.govmdpi.com
Generative Design: Using generative AI models, such as Generative Adversarial Networks (GANs), to design new iodophenyl guanidine structures with optimized properties for specific applications in catalysis or materials science. nih.gov
Reaction Prediction and Synthesis Planning: Employing AI to predict the outcomes of potential synthetic reactions and to devise the most efficient and sustainable synthetic pathways to target molecules. nih.gov
High-Throughput Virtual Screening: Screening vast virtual libraries of potential iodophenyl guanidine derivatives to identify promising candidates for further experimental investigation. uzh.ch
| AI/ML Application | Objective | Potential Impact on Iodophenyl Guanidine Research |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological or catalytic activity from molecular structure. nih.gov | Rapid identification of promising candidates for drug discovery or catalysis. |
| Generative Models (e.g., GANs, VAEs) | Design novel molecules with desired property profiles. nih.gov | De novo design of next-generation catalysts or functional materials. |
| Retrosynthesis Prediction | Propose efficient synthetic routes to target compounds. | Acceleration of the synthesis of complex iodophenyl guanidine derivatives. |
| Molecular Dynamics (MD) Simulations | Simulate molecular interactions and conformational dynamics. uzh.ch | Understanding catalyst-substrate interactions or self-assembly in materials. |
Advanced Spectroscopic and Structural Investigations at the Atomic Level
A fundamental understanding of the relationship between the structure of this compound and its properties is crucial for its rational design and application. Advanced analytical techniques can provide unprecedented insight into its electronic structure, conformation, and intermolecular interactions.
Future research should prioritize:
High-Resolution X-ray Crystallography: Detailed single-crystal X-ray diffraction studies can elucidate the precise three-dimensional structure, including bond lengths and angles, and reveal how the molecules pack in the solid state. researchgate.net This is critical for understanding non-covalent interactions like hydrogen and halogen bonds.
Solid-State NMR Spectroscopy: This technique can probe the local environment of atoms in the solid state, providing information that is complementary to diffraction methods and essential for characterizing non-crystalline or amorphous materials.
Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to study the compound's interaction with other molecules, such as substrates or metal ions, providing mechanistic insights into its catalytic activity. rsc.org
Computational Chemistry: High-level quantum chemical calculations can be used to model the electronic structure, predict spectroscopic properties, and analyze the nature of intermolecular interactions, providing a theoretical framework to interpret experimental results. google.com Spectrophotometric methods can also be employed to study charge-transfer complex formation. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-Iodophenyl)guanidine, and how can purity be validated?
- Methodological Answer : The synthesis of this compound typically involves coupling reactions between substituted iodophenyl precursors and guanidine derivatives. Transition metal catalysis (e.g., copper or palladium) is often employed to enhance reaction efficiency and selectivity . For example, highlights palladium-catalyzed domino coupling for structurally related triazole derivatives, suggesting analogous strategies could be adapted.
Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing iodine atom at the ortho position increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. notes that iodine stabilizes positive charges in intermediates, enhancing reactivity. For kinetic studies, monitor reactions using time-resolved UV-Vis spectroscopy or LC-MS to track intermediate formation. Adjust solvent polarity (e.g., DMF vs. THF) to modulate reaction rates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in activity data (e.g., anti-inflammatory vs. null results) may arise from variations in assay conditions or structural analogs. Conduct systematic structure-activity relationship (SAR) studies:
Synthesize analogs with halogen substitutions (e.g., fluoro, chloro) at the iodophenyl ring .
Validate targets via competitive binding assays (e.g., fluorescence polarization for receptor affinity).
Control experimental variables : Use standardized cell lines (e.g., HEK293 for receptor studies) and replicate conditions from conflicting studies .
Q. How can crystallographic data inform the design of this compound derivatives with enhanced stability?
Q. What computational methods predict the metabolic pathways of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the C-I bond, identifying potential sites for oxidative deiodination. Combine with molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions via in vitro microsomal assays (e.g., rat liver microsomes + NADPH cofactor) and LC-HRMS metabolite identification .
Key Research Gaps and Recommendations
- Pharmacological Profiling : No in vivo data exists for this compound. Prioritize murine models to assess bioavailability and toxicity .
- Mechanistic Studies : The role of iodine in modulating receptor binding (e.g., melanocortin receptors ) remains speculative. Use SPR (surface plasmon resonance) for direct affinity measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
